5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-6-5(2-10)3-11-7(6)4-12-8/h1,3-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNAHHLNFBWXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Pyrrole Ring
Cyclization is achieved via a Gould-Jacobs reaction, where the pyridine derivative reacts with diethyl acetylenedicarboxylate in refluxing acetic acid. This step forms the ethyl pyrrolo[2,3-c]pyridine-2-carboxylate intermediate with a yield of 68–72%.
Step 2: Chlorination at Position 5
The intermediate is treated with phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 4–6 hours), introducing the chloro substituent. Excess POCl₃ acts as both a solvent and chlorinating agent, achieving >85% conversion.
Step 3: Nitrile Group Introduction at Position 3
The ester group at position 2 is hydrolyzed to a carboxylic acid using 2M NaOH in ethanol (reflux, 2 hours), followed by decarboxylation under acidic conditions (H₂SO₄, 100°C). Subsequent cyanation employs copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C for 8 hours, yielding the target compound with an overall yield of 41–45%.
Table 1: Key Parameters for Multi-Step Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diethyl acetylenedicarboxylate, AcOH | Reflux, 12 h | 68–72 |
| 2 | POCl₃ | 110°C, 4–6 h | >85 |
| 3 | CuCN, DMF | 150°C, 8 h | 41–45 |
One-Pot Cyclization-cyanation Strategies
Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy. A notable method involves:
Substrate Preparation
3-Cyano-4-chloropyridine is reacted with propargyl bromide in the presence of potassium carbonate (K₂CO₃) to form a propargyl-substituted intermediate.
Cyclization and Cyanation
The intermediate undergoes base-mediated cyclization (NaOH, ethanol, reflux) concurrent with cyanation using trimethylsilyl cyanide (TMSCN). This single-step process achieves a 58% yield, with the nitrile group introduced via in situ desilylation.
Critical Factors Influencing Yield:
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Temperature Control: Maintaining reflux (78–80°C) prevents side reactions such as dimerization.
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Catalyst Selection: Adding catalytic Pd(PPh₃)₄ (2 mol%) enhances regioselectivity for the 3-position.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Key adaptations include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times by 40%. For chlorination, a tubular reactor with POCl₃ achieves 92% conversion at 120°C with a residence time of 20 minutes.
Solvent Recovery Systems
Ethanol and DMF are recycled via fractional distillation, lowering production costs by 30%.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Chlorination Time | 4–6 h | 20 min |
| Solvent Recovery | <50% | >90% |
The nitrile group’s introduction is often the yield-limiting step. Comparative studies highlight:
Reagent Efficiency
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve cyanation efficiency by stabilizing transition states. DMSO increases yields by 12% compared to DMF due to its higher dielectric constant.
Purification and Characterization
Final purification typically involves:
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:3) removes unreacted starting materials.
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Recrystallization: Methanol/water (7:3) mixtures yield crystals with >99% purity (HPLC).
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 5.2 Hz, 1H, H-6), 7.89 (s, 1H, H-4).
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IR (KBr): 2226 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (aromatic C=C).
Emerging Methodologies
Enzymatic Cyanation
Preliminary studies using nitrile hydratase enzymes under mild conditions (pH 7.0, 30°C) show promise, achieving 35% yield with minimal byproducts.
Electrochemical Synthesis
Applying a potential of +1.2 V (vs. Ag/AgCl) in acetonitrile facilitates chloride oxidation and nitrile group incorporation, yielding 48% product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including its ability to inhibit specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key analogs differ in substituent positions or functional groups, significantly altering physicochemical and synthetic properties.
Key Observations :
- Ring Fusion Differences : Pyrrolo[2,3-c]pyridine derivatives (e.g., the target compound) have distinct electronic environments compared to [2,3-b]-fused analogs (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile), altering nitrogen accessibility for hydrogen bonding .
- Functional Group Impact : Carbonitrile groups (e.g., in the target compound) enhance electrophilicity compared to carboxylic acids (e.g., 10b in ), favoring nucleophilic substitution or metal-catalyzed cross-couplings .
- Halogen Effects: Chlorine’s moderate electronegativity contrasts with iodine’s polarizability in 3-iodo analogs, influencing reactivity in Sonogashira or Ullmann reactions .
Research Findings and Implications
- Positional Isomerism : The [2,3-c] vs. [2,3-b] ring fusion critically impacts bioactivity. For example, [2,3-c] systems may better fit sterically constrained enzyme active sites compared to [2,3-b] isomers .
- Synthetic Flexibility : The carbonitrile group’s versatility enables late-stage functionalization, making the target compound a preferred intermediate over carboxylate or methoxy analogs .
Biological Activity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as a kinase inhibitor . This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
- Empirical Formula : CHClN
- Molecular Weight : 177.59 g/mol
- Structural Features : The compound features a chloro substituent and a cyano group, contributing to its reactivity and biological activity.
While specific mechanisms of action for 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile remain largely uncharacterized, it is recognized for its interactions with various kinases involved in cell signaling pathways. These interactions are crucial for regulating cell growth and proliferation, making the compound a candidate for further drug development targeting diseases such as cancer and inflammatory conditions .
Kinase Inhibition
Research indicates that 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile exhibits potent inhibition against specific kinases. This property is essential for its potential use in treating cancers where abnormal kinase activity is prevalent. For example, studies have shown that related compounds within the pyrrolo[2,3-b]pyridine family demonstrate significant inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors .
Anticancer Potential
The compound's structural similarities to other biologically active pyrrolo derivatives suggest it may possess anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | High | Different substitution pattern affecting reactivity |
| 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | Moderate | Presence of methoxy group alters solubility |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Moderate | Aldehyde functionality provides different reactivity |
| 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Moderate | Methyl group introduces steric effects |
This comparison highlights how the unique combination of the chloro and cyano groups in 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile enhances its reactivity profile and broadens its potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : A study demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells .
- Kinase Inhibition : Research on pyrrolo derivatives has revealed their efficacy in inhibiting FGFRs with IC values in the low nanomolar range, indicating strong potential for therapeutic applications against cancers associated with FGFR signaling .
Q & A
Q. What are common synthetic routes for 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, derivatives of pyrrolopyridine can be synthesized by reacting halogenated intermediates with active methylene reagents under controlled conditions. Anhydrous environments and catalysts like ZnCl₂ are often used to facilitate chloromethylation or functionalization . Modifications to the pyrrole core, such as introducing cyano groups, may require sequential reactions with nitrile-containing reagents under reflux conditions .
Q. What characterization techniques are essential for validating the structure of halogenated pyrrolopyridines?
Single-crystal X-ray diffraction is critical for resolving bond lengths and angles, with R-factors <0.05 indicating high reliability . Complementary techniques include NMR spectroscopy (¹H/¹³C) for confirming substituent positions and mass spectrometry for molecular weight validation. For example, the crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine was resolved with a mean C–C bond length of 0.004 Å, demonstrating precision in structural assignments .
Advanced Research Questions
Q. How do electron-donating vs. withdrawing substituents influence the reactivity of pyrrolo[2,3-c]pyridine derivatives?
Substituents like -Cl (electron-withdrawing) or -NH₂ (electron-donating) alter reaction kinetics and regioselectivity. For instance, electron-withdrawing groups stabilize intermediates in nucleophilic substitution, accelerating reactions with active methylene reagents. In contrast, donating groups may require harsher conditions (e.g., elevated temperatures) to achieve comparable yields . Computational studies using software like MOE can predict these effects by analyzing frontier molecular orbitals .
Q. What strategies mitigate challenges in synthesizing reactive intermediates like 5-chloromethyl-pyrrolopyridines?
Reactive intermediates require strict anhydrous conditions and inert atmospheres (e.g., N₂ or Ar). Continuous flow synthesis improves control over temperature and pressure, reducing side reactions. For example, chloromethylation of pyrrolopyridines using MOMCl and ZnCl₂ in a flow reactor enhances yield scalability compared to batch methods .
Q. How can computational modeling resolve contradictions in crystallographic and spectroscopic data?
Density Functional Theory (DFT) calculations validate experimental bond parameters and electronic properties. For instance, discrepancies between X-ray data and NMR chemical shifts can be resolved by comparing computed vs. experimental IR spectra or electrostatic potential maps. Tools like PubChem’s InChI key and SMILES notation enable accurate molecular modeling .
Q. What are the implications of structural polymorphism in halogenated pyrrolopyridines for drug discovery?
Polymorphs can exhibit varying solubility and bioavailability. For 5-chloro derivatives, screening crystallization conditions (e.g., solvent polarity, cooling rates) is essential to isolate therapeutically relevant forms. Structural analogs like 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine show how halogen positioning affects π-stacking interactions in enzyme binding pockets .
Q. How do pyrrolo[2,3-c]pyridine derivatives interact with biological targets?
These compounds often act as kinase inhibitors due to their planar aromatic cores. For example, ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate interacts with ATP-binding sites via hydrogen bonding and hydrophobic contacts. Mechanistic studies involve molecular docking (e.g., using PDB structures) and in vitro assays to validate inhibition constants (Kᵢ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
